H-8 is an isoquinolinesulfonamide-based, cell-permeable, and reversible inhibitor of cyclic nucleotide-dependent protein kinases. It acts as an ATP-competitive inhibitor, primarily targeting protein kinase A (PKA) and protein kinase G (PKG), with lower potency against protein kinase C (PKC) and myosin light chain kinase (MLCK). Supplied as a dihydrochloride salt, this form is selected for its enhanced aqueous solubility, facilitating the preparation of stable, high-concentration stock solutions for use in cellular and biochemical assays.
Selecting a kinase inhibitor based on class alone introduces significant experimental variability. Close structural analogs, such as H-7, exhibit distinct kinase selectivity profiles; H-7 is a more potent inhibitor of protein kinase C, whereas H-8 preferentially inhibits cyclic nucleotide-dependent kinases like PKA and PKG. This differential potency is critical for achieving reproducible and on-target results in signal transduction studies. Furthermore, substituting the dihydrochloride salt form for a free base or a different salt can alter solubility and handling characteristics, complicating stock solution preparation and affecting bioavailability in cellular assays. Broad-spectrum inhibitors like Staurosporine, while potent, lack the specific inhibitory pattern of H-8 and can produce widespread off-target effects, making them unsuitable for targeted pathway analysis.
In a foundational comparative study of isoquinolinesulfonamide inhibitors, H-8 demonstrated preferential inhibition of cyclic nucleotide-dependent kinases over Protein Kinase C (PKC). H-8 exhibited a Ki of 1.2 µM for PKA and 0.48 µM for PKG, while its Ki for PKC was significantly higher at 15 µM. In contrast, the close structural analog H-7 was identified as the most potent PKC inhibitor in the series, with a Ki of 6.0 µM, while showing lower potency for PKA (Ki = 3.0 µM) and PKG (Ki = 5.8 µM).
| Evidence Dimension | Inhibitor Constant (Ki) |
| Target Compound Data | H-8: 1.2 µM (PKA), 0.48 µM (PKG), 15 µM (PKC) |
| Comparator Or Baseline | H-7: 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC) |
| Quantified Difference | H-8 is 2.5x more potent against PKA and 12.5x more potent against PKG than H-7. H-7 is 2.5x more potent against PKC than H-8. |
| Conditions | Enzyme inhibition assay with purified kinases, competitive against ATP. |
This distinct selectivity profile allows for the targeted inhibition of cAMP- and cGMP-mediated pathways with minimal confounding activity on the PKC pathway, a critical requirement for specific signal transduction research.
The dihydrochloride salt form of H-8 is specified to ensure high solubility in aqueous buffers, a critical parameter for processability in laboratory workflows. Technical datasheets from multiple reputable suppliers confirm its solubility in aqueous solutions, such as PBS (pH 7.2), at concentrations of 10 mg/mL. This is a significant handling advantage over the free base form, which typically exhibits poor aqueous solubility, simplifying the preparation of high-concentration, sterile-filtered stock solutions without requiring high concentrations of organic solvents like DMSO.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 10 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Free base form (typically low aqueous solubility) |
| Quantified Difference | High solubility enables concentrated aqueous stock solutions, reducing the required volume of organic solvents in final assay conditions. |
| Conditions | Solubility in standard laboratory buffers (PBS, water). |
Procuring the dihydrochloride salt mitigates risks of compound precipitation, improves experimental reproducibility, and minimizes solvent-induced artifacts in sensitive cell culture models.
Kinetic analysis confirms that H-8's inhibitory effect is due to a direct and reversible interaction with the kinase active site. The inhibition is competitive with respect to ATP, indicating that H-8 binds to the ATP-binding pocket of the kinase catalytic subunit. This mode of action is consistent across the targeted kinases, including both the holoenzyme and the isolated catalytic subunit. This contrasts with non-specific or irreversible inhibitors, providing a predictable and controllable mechanism for modulating kinase activity.
| Evidence Dimension | Inhibition Mechanism vs. ATP |
| Target Compound Data | Competitive |
| Comparator Or Baseline | Non-competitive or irreversible inhibitors |
| Quantified Difference | N/A (Qualitative mechanistic difference) |
| Conditions | Kinetic enzyme assays using purified protein kinases. |
A well-defined, reversible, ATP-competitive mechanism ensures that the inhibitory effect can be washed out and that results are directly comparable to studies using other ATP-competitive inhibitors, aiding in experimental design and data interpretation.
Due to its potent inhibition of both PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM), H-8 is a suitable tool for studies aiming to block downstream effects of both cAMP and cGMP signaling pathways simultaneously. Its weaker effect on PKC (Ki = 15 µM) makes it preferable to H-7 when trying to isolate the effects of cyclic nucleotide signaling from diacylglycerol/Ca2+ pathways.
The confirmed solubility of H-8 dihydrochloride at 10 mg/mL in aqueous buffers like PBS facilitates the preparation of concentrated stock solutions. This is essential for cell-based experiments where the final concentration of organic solvents like DMSO must be kept to a minimum (e.g., <0.1%) to avoid cellular toxicity or off-target effects, a common challenge when using inhibitors with poor aqueous solubility.
The relaxation of smooth muscle is regulated by the interplay of PKA, PKG, and MLCK. H-8's specific inhibitory profile against these kinases (Ki values of 1.2 µM, 0.48 µM, and 68 µM, respectively) allows researchers to probe the relative contributions of cyclic nucleotide-dependent pathways versus calcium/calmodulin-dependent MLCK activity in vascular and other smooth muscle tissues.